molecular formula C16H13BrN4O2 B2633842 2-(1H-benzimidazol-2-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide CAS No. 539806-76-3

2-(1H-benzimidazol-2-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No. B2633842
CAS RN: 539806-76-3
M. Wt: 373.21
InChI Key: BGUYWJRGZIEKKO-GIJQJNRQSA-N
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Description

2-(1H-benzimidazol-2-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide is a useful research compound. Its molecular formula is C16H13BrN4O2 and its molecular weight is 373.21. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-benzimidazol-2-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-benzimidazol-2-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

  • Anticancer Evaluation of Benzimidazole Derivatives : Compounds similar to 2-(1H-benzimidazol-2-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide have shown promising results in anticancer evaluations. One study found that specific derivatives were highly active against breast cancer cell lines (Salahuddin et al., 2014).

Pharmacological Screening

  • Anticonvulsant Screening : Some benzimidazole derivatives have been evaluated for their anticonvulsant properties, with two compounds showing potent effects in both the MES and scPTZ screens (M. Shaharyar et al., 2016).

Anticancer Screening and SAR Studies

  • In Vitro Anticancer Screening and Structure-Activity Relationship (SAR) Studies : A novel series of benzimidazole derivatives showed cytotoxic activity against various human cancer cell lines, including breast and cervical carcinoma (Himani Varshney et al., 2015).

Corrosion Inhibition in Steel

  • Corrosion Inhibition Effect on Steel : Certain benzimidazole derivatives have been studied for their effectiveness in inhibiting corrosion in steel, particularly in hydrochloric acid environments. These compounds showed increased inhibition efficiency with concentration (M. Yadav et al., 2013).

Antimicrobial Activity

  • Antimicrobial Activity of Benzimidazole Derivatives : Various derivatives have been synthesized and evaluated for their antimicrobial properties, with some showing significant activity against Escherichia coli and Staphylococcus aureus (Salahuddin et al., 2017).

Triazole-Bearing Derivatives

  • Triazole-Bearing Benzimidazole Derivatives : These derivatives have been tested for their in vitro activities against bacteria and fungi, with some showing comparable activity to standard drugs (K. Ansari et al., 2011).

Antihypertensive Activity

  • Evaluation for Antihypertensive Activity : Certain benzimidazole derivatives have shown potent antihypertensive effects in pharmacological screenings (Manik Sharma et al., 2010).

Antitumor Agents

  • Evaluation as Antitumor Agents : A class of acetylhydrazone derivatives containing benzimidazole moieties has shown significant antitumor activities against various cancer cell lines (Ting Liu et al., 2012).

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O2/c17-11-5-6-14(22)10(7-11)9-18-21-16(23)8-15-19-12-3-1-2-4-13(12)20-15/h1-7,9,22H,8H2,(H,19,20)(H,21,23)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUYWJRGZIEKKO-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)NN=CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)N/N=C/C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide

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